Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane
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Overview
Description
Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols and other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used for deprotection reactions.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and various substituted organosilicon compounds .
Scientific Research Applications
Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and other functional groups in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane involves the formation of stable silicon-oxygen bonds, which protect functional groups from unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the protected functional group .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane
- Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane
Uniqueness
This compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis .
Properties
CAS No. |
917871-04-6 |
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Molecular Formula |
C17H36OSi |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
tert-butyl-(3-ethylnon-1-enoxy)-dimethylsilane |
InChI |
InChI=1S/C17H36OSi/c1-8-10-11-12-13-16(9-2)14-15-18-19(6,7)17(3,4)5/h14-16H,8-13H2,1-7H3 |
InChI Key |
ASRSRIDFXVZWOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)C=CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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